REACTION_CXSMILES
|
[CH:1]1([CH:4]([C:7]2[CH:8]=[N:9][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:12]=2)[C:5]#[N:6])[CH2:3][CH2:2]1>C1COCC1>[CH:1]1([CH:4]([C:7]2[CH:8]=[N:9][C:10]([C:13]([F:16])([F:14])[F:15])=[CH:11][CH:12]=2)[CH2:5][NH2:6])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C#N)C=1C=NC(=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was capped
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CN)C=1C=NC(=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |